B1576554 Gallinacin 8

Gallinacin 8

Cat. No.: B1576554
Attention: For research use only. Not for human or veterinary use.
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Description

Gallinacins (GALs) are a family of avian β-defensins, small cationic peptides critical to innate immunity in chickens. These antimicrobial peptides (AMPs) disrupt microbial membranes and modulate immune responses. The gallinacin cluster includes well-studied members like GAL3, GAL4, GAL5, GAL11, GAL12, and GAL13, which exhibit roles in pathogen resistance, growth traits, and genetic polymorphism . This article compares GAL8’s inferred properties with those of its homologs, leveraging existing studies on related gallinacins.

Properties

bioactivity

Antimicrobial

sequence

DTVACRIQGNFCRAGACPPTFTISGQCHGGLLNCCAKIPAQ

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Other Gallinacins

Gallinacins share a conserved β-defensin scaffold characterized by six cysteine residues forming three disulfide bonds. While GAL8’s structure remains uncharacterized, studies on other gallinacins provide insights:

  • GAL3 : Inducible epithelial defensin with broad-spectrum antimicrobial activity .
  • GAL11/GAL12: Novel β-defensins with tissue-specific expression; GAL11’s 3′UTR structure suggests post-transcriptional regulation .
  • Galectin-8 (Gal-8) : A separate, unrelated protein (a tandem-repeat-type galectin) with carbohydrate-binding domains (CRDs) that bind sialylated/sulfated glycans .

Table 1: Structural Features of Gallinacin Family Members

Gallinacin Cysteine Motif Key Domains Binding Specificity (If Applicable)
GAL3 6 cysteines β-defensin core Microbial membranes
GAL4 6 cysteines β-defensin core Gram-negative bacteria
GAL11 6 cysteines β-defensin core + 3′UTR Enteric pathogens (e.g., Salmonella)
Gal-8 N/A N-/C-terminal CRDs Siaα2-3Galβ1-3GalNAc, sulfated glycans

Genetic Polymorphism and Phenotypic Associations

Polymorphisms in gallinacin genes correlate with disease resistance and growth traits in chickens:

  • GAL3: The TT genotype (SNP rs123) associates with higher body weight compared to TC/CC genotypes .
  • GAL4: The GG genotype reduces Salmonella typhimurium colonization in ceca .
  • GAL5: The AA genotype enhances body weight over CC/CA genotypes .
  • GAL11–GAL13 : SNPs in these genes correlate with reduced cecal bacterial loads, suggesting enteric pathogen defense .

Table 2: Genetic Polymorphisms and Phenotypic Outcomes

Gene SNP Genotype Phenotypic Impact Breed/Cross Studied
GAL3 TT ↑ Body weight Rhode Island Red × Fayoumi
GAL4 GG S. typhimurium count Fayoumi × Rhode Island Red
GAL5 AA ↑ Body weight Rhode Island Red
GAL11 SNP rs456 ↓ Cecal bacterial load Multiple breeds

GAL8’s polymorphism data are absent in the evidence, but its hypothetical role in innate immunity may parallel these trends.

Antimicrobial Activity and Immune Roles

Gallinacins exhibit pathogen-specific activity:

  • GAL3 : Effective against E. coli and S. aureus via membrane disruption .
  • GAL4 : Targets Gram-negative bacteria (e.g., Salmonella) .
  • GAL11–GAL13 : Linked to S. enteritidis resistance through cecal bacterial load modulation .
  • Gal-8 : Binds sialylated glycoproteins (e.g., fetuin) to regulate immune cell interactions .

Table 3: Antimicrobial Specificity

Gallinacin Target Pathogens Mechanism of Action
GAL3 Broad-spectrum Membrane permeabilization
GAL4 Gram-negative bacteria Disrupts LPS outer membrane
GAL11 S. enteritidis Reduces colonization
Gal-8 N/A (non-defensin) Glycan-mediated immune signaling

Comparative Analysis with Non-Defensin Galectins

Galectin-8 (Gal-8), though nomenclatureally similar, is functionally distinct:

  • Structure : Contains two CRDs for glycan recognition vs. gallinacins’ disulfide-bonded β-sheets .
  • Role : Mediates cell adhesion and immune regulation via glycan binding, contrasting with gallinacins’ direct microbicidal activity .

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